2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is an organic compound with the molecular formula C10H16OThis compound is characterized by its unique tricyclic structure, which includes a hydroxymethyl group attached to the octahydro-1H-4,7-methanoinden framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol typically involves the hydrogenation of dicyclopentadiene followed by hydroxymethylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and formaldehyde for the hydroxymethylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl derivatives
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function . The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-inden-5-one: Similar tricyclic structure but with a ketone group instead of a hydroxymethyl group.
Octahydro-4,7-methano-1H-indene-2,5-dimethanol: Contains two hydroxymethyl groups, providing different reactivity and applications.
Uniqueness
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
104176-99-0 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2 |
InChI Key |
OLTXWMMREJPHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C3CC2C(C3)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.